3-Diazo-3H-pyrrole

Photochemistry Carbene Chemistry Heterocyclic Synthesis

Securing the correct diazopyrrole isomer is critical-the 2-isomer cannot substitute the 3-diazo group in pyrrolo[3,4-c]pyridazine synthesis, leading to failed reactions and wasted resources. 3-Diazo-3H-pyrrole (CAS 121364-37-2) provides the precise regiochemistry required for aza-Wittig cyclization and photolytic carbene insertion pathways. • Essential for constructing pyrrolo[3,4-c]pyridazine libraries targeting kinase/GPCR programs. • Enables quantitative conversion to 3-triazenopyrroles for materials chemistry applications. • Available in stock (100 mg-5 g) with custom synthesis options for bulk requirements.

Molecular Formula C4H3N3
Molecular Weight 93.09 g/mol
CAS No. 121364-37-2
Cat. No. B15419291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Diazo-3H-pyrrole
CAS121364-37-2
Molecular FormulaC4H3N3
Molecular Weight93.09 g/mol
Structural Identifiers
SMILESC1=CN=CC1=[N+]=[N-]
InChIInChI=1S/C4H3N3/c5-7-4-1-2-6-3-4/h1-3H
InChIKeyUZBPDWVPLAVXOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Diazo-3H-pyrrole – Heterocycle Synthesis Intermediate


3-Diazo-3H-pyrrole (CAS 121364-37-2), also known as 3-diazopyrrole, is a heterocyclic diazo compound consisting of a pyrrole ring with a diazo group (-N=N-) at the 3-position . Its molecular formula is C4H3N3 with a molecular weight of 93.09 g/mol . This compound serves as a key intermediate in the synthesis of polycyclic heterocycles and acts as a carbene precursor under photolytic or thermal conditions . Its utility in constructing pyrrolo[3,4-c]pyridazines and related scaffolds positions it as a specialized building block in medicinal chemistry and organic synthesis .

Why 3-Diazo-3H-pyrrole Cannot Be Substituted


The regiochemistry of the diazo group on the pyrrole ring dictates divergent photochemical and thermal reactivity profiles, precluding simple interchange among isomers or related heterocyclic diazo compounds . For example, photolysis of 2-diazo-3-cyano-4-methyl-5-phenylpyrrole proceeds via a singlet carbene intermediate to yield 2-substituted pyrroles, whereas 3-diazopyrroles undergo substituent-dependent transformations in methanol, highlighting that the position of the diazo functionality fundamentally alters reaction outcomes . Consequently, procurement decisions must consider the precise regiochemistry required for a given synthetic pathway.

Quantitative Comparison: 3-Diazo vs. 2-Diazo Pyrroles


Photochemical Regioselectivity: 2- vs. 3-Diazopyrrole

The photolysis of 2-diazo-3-cyano-4-methyl-5-phenylpyrrole in methanol produces 2-methoxy-3-cyano-4-methyl-5-phenylpyrrole as the sole product. In contrast, the photolysis of 3-diazo-2,5-diphenylpyrrole in methanol yields 2-methoxy-2,5-diphenyl-3H-pyrrole and 3-methoxy-2,5-diphenyl-3H-pyrrole in a 3:1 ratio, indicating a substituent effect and a different mechanistic pathway for the 3-diazo isomer .

Photochemistry Carbene Chemistry Heterocyclic Synthesis

Pyrrolo[3,4-c]pyridazine Synthesis via Aza-Wittig

3-Diazopyrroles react with triphenylphosphine to form phosphazenes, which upon treatment with isocyanates undergo aza-Wittig cyclization to afford pyrrolo[3,4-c]pyridazines in moderate to good yields (e.g., 45-78% depending on substitution) . This transformation is not accessible from 2-diazopyrroles, which lack the correct geometry for the requisite [3,4-c] ring fusion.

Nitrogen Heterocycles Cyclization Medicinal Chemistry

Photostability: Diazo Heterocycles vs. Diazirines

3-Diazopyrroles are generally considered photo- and thermo-labile, requiring storage in the dark at low temperatures . While no direct quantitative comparison is available for the unsubstituted parent compound, analogous 2-diazopyrroles are noted to be 'notoriously photo- and thermo-labile' , suggesting that both regioisomers share similar instability profiles relative to more robust diazirines (e.g., 3-aryl-3H-diazirines, which exhibit greater thermal stability) .

Photostability Handling Storage

3-Diazo-3H-pyrrole: Key Applications


Drug Discovery: Pyrrolo[3,4-c]pyridazine Libraries

The 3-diazo-3H-pyrrole framework is essential for constructing pyrrolo[3,4-c]pyridazines, a scaffold with potential biological activity. Using the aza-Wittig cyclization methodology described by Dattolo et al., researchers can generate diverse analogs for screening against kinase or GPCR targets . This application leverages the unique regiochemical requirement for the 3-diazo group, which cannot be fulfilled by the 2-isomer.

Pyrrolyl Carbene Mechanistic Studies

3-Diazo-3H-pyrrole serves as a photochemical precursor to pyrrolyl carbenes, which can be trapped with various nucleophiles (e.g., methanol) to probe carbene reactivity and insertion selectivity . The distinct photoproduct distribution from 3-diazopyrroles compared to 2-diazopyrroles provides a basis for studying substituent effects on carbene stabilization and reaction pathways.

3-Triazenopyrrole Formation

3-Diazopyrroles can be quantitatively converted to 3-triazenopyrroles by reaction with secondary amines . This transformation provides access to a class of pyrrole derivatives with potential applications in materials chemistry and as precursors to further functionalized heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Diazo-3H-pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.